Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone
CAS No.:
Cat. No.: VC13705414
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O3 |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | morpholin-4-yl(2-oxa-9-azaspiro[4.5]decan-3-yl)methanone |
| Standard InChI | InChI=1S/C13H22N2O3/c16-12(15-4-6-17-7-5-15)11-8-13(10-18-11)2-1-3-14-9-13/h11,14H,1-10H2 |
| Standard InChI Key | GWGXUSFCMLXYGN-UHFFFAOYSA-N |
| SMILES | C1CC2(CC(OC2)C(=O)N3CCOCC3)CNC1 |
| Canonical SMILES | C1CC2(CC(OC2)C(=O)N3CCOCC3)CNC1 |
Introduction
Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone is a complex organic compound belonging to the class of spirocyclic compounds. Spirocyclic compounds are known for their diverse applications in pharmaceuticals and materials science due to their unique structural properties. This compound, in particular, combines a morpholino group with a spirocyclic structure, which may confer specific biological or chemical properties.
Synthesis and Preparation
While specific synthesis details for Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone are not readily available, the general approach to synthesizing spirocyclic compounds often involves multi-step reactions, including cyclization and functional group transformations. Common methods might include metal-catalyzed reactions or photochemical processes to form the spirocyclic ring system .
Potential Applications
Spirocyclic compounds have been explored for their biological activities, including anticancer properties . The morpholino group in Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone could enhance its interaction with biological targets, potentially leading to applications in drug development.
| Potential Application | Rationale |
|---|---|
| Anticancer Agents | Spirocyclic compounds have shown anticancer activity . |
| Pharmaceutical Intermediates | Morpholino derivatives are used in drug design. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume